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N-(2-{[(4-bromophenyl)methyl]amino}ethyl)acetamide

Catalog No.
S15881734
CAS No.
M.F
C11H15BrN2O
M. Wt
271.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-{[(4-bromophenyl)methyl]amino}ethyl)acetamide

Product Name

N-(2-{[(4-bromophenyl)methyl]amino}ethyl)acetamide

IUPAC Name

N-[2-[(4-bromophenyl)methylamino]ethyl]acetamide

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

InChI

InChI=1S/C11H15BrN2O/c1-9(15)14-7-6-13-8-10-2-4-11(12)5-3-10/h2-5,13H,6-8H2,1H3,(H,14,15)

InChI Key

QNXQMTPAYXWLKR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNCC1=CC=C(C=C1)Br

N-(2-{[(4-bromophenyl)methyl]amino}ethyl)acetamide is a synthetic organic compound characterized by its unique molecular structure, which includes a bromophenyl group attached to an ethylamine moiety and an acetamide functional group. The compound's molecular formula is C11H14BrN2OC_{11}H_{14}BrN_{2}O, and it has a molecular weight of approximately 272.15 g/mol. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.

Typical of amides and substituted aromatic compounds. Key reactions include:

  • Acylation: The acetamide group can be acylated further to form more complex derivatives.
  • Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, allowing the introduction of various substituents.
  • Hydrolysis: Under acidic or basic conditions, the acetamide bond may hydrolyze to yield the corresponding amine and carboxylic acid.

Research into the biological activity of N-(2-{[(4-bromophenyl)methyl]amino}ethyl)acetamide indicates potential antimicrobial and anticancer properties. Compounds with similar structures have demonstrated activity against various bacterial strains and cancer cell lines. For instance, derivatives of bromophenyl acetamides have shown effectiveness in inhibiting growth in both Gram-positive and Gram-negative bacteria, as well as in certain cancer cell lines such as MCF7 (breast cancer) .

The synthesis of N-(2-{[(4-bromophenyl)methyl]amino}ethyl)acetamide typically involves several steps:

  • Formation of the Bromophenyl Intermediate: Starting from 4-bromobenzyl chloride, which reacts with ethylenediamine to form the corresponding amine.
  • Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride to yield N-(2-{[(4-bromophenyl)methyl]amino}ethyl)acetamide.
  • Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity for biological testing.

N-(2-{[(4-bromophenyl)methyl]amino}ethyl)acetamide has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new antimicrobial or anticancer agents.
  • Pharmaceutical Research: Its unique structure allows for modifications that could enhance efficacy or reduce toxicity.
  • Biochemical Research: It may serve as a biochemical probe for studying specific biological pathways or mechanisms.

Interaction studies involving N-(2-{[(4-bromophenyl)methyl]amino}ethyl)acetamide focus on its binding affinity to various biological targets. Molecular docking studies can provide insights into its interactions with proteins involved in disease pathways, such as enzymes or receptors implicated in cancer or bacterial resistance mechanisms. These studies are crucial for understanding how structural modifications may enhance activity or selectivity against specific targets.

Several compounds exhibit structural similarities to N-(2-{[(4-bromophenyl)methyl]amino}ethyl)acetamide, each with distinct properties and activities:

Compound NameMolecular FormulaNotable Features
N-(4-Bromophenyl)-2-methoxyethylacetamideC13H19BrN2O2C_{13}H_{19}BrN_{2}O_{2}Contains a methoxy group; evaluated for similar biological activities .
2-((1-(4-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamideC13H19BrN2O2C_{13}H_{19}BrN_{2}O_{2}Similar structure with different substituents; potential for varied activity .
N-(4-Bromophenyl)-2-((thiophen-2-ylmethyl)amino)acetamideC12H14BrN2OSC_{12}H_{14}BrN_{2}OSIncorporates a thiophene ring; studied for antimicrobial properties .

Uniqueness

The uniqueness of N-(2-{[(4-bromophenyl)methyl]amino}ethyl)acetamide lies in its specific combination of the bromine substituent on the phenyl ring and the acetamide functionality, which may confer distinct pharmacological properties compared to other similar compounds. This structural arrangement potentially enhances its ability to interact with biological targets, making it a valuable candidate for further research in drug development.

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

270.03678 g/mol

Monoisotopic Mass

270.03678 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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